molecular formula C8H9BrFN B1457216 3-bromo-5-fluoro-N,N-dimethylaniline CAS No. 1129542-02-4

3-bromo-5-fluoro-N,N-dimethylaniline

Cat. No.: B1457216
CAS No.: 1129542-02-4
M. Wt: 218.07 g/mol
InChI Key: DQQIIUYYHRXJIJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9BrFN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively.

Mechanism of Action

Target of Action

It is involved in fluorination reactions, suggesting that it may interact with various enzymes or receptors involved in these processes .

Mode of Action

3-Bromo-5-fluoro-N,N-dimethylaniline is involved in fluorination using metal fluoride in the presence of a specific palladium (Pd) precatalyst . This suggests that the compound may interact with its targets by donating or accepting a fluoride ion, leading to changes in the target’s structure or function.

Result of Action

Its involvement in fluorination reactions suggests it may lead to the formation of 3-fluoro-N,N-dimethylaniline

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is noted to be light-sensitive , indicating that exposure to light could affect its stability or activity. It is also incompatible with strong oxidizing agents and strong acids , suggesting that the chemical environment can significantly impact its function.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-fluoro-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of fluorination processes. It is involved in fluorination using metal fluoride in the presence of specific catalysts, such as 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos)-based Pd precatalyst . This compound interacts with various enzymes and proteins, facilitating the introduction of fluorine atoms into organic molecules. The nature of these interactions often involves the formation of intermediate complexes that enhance the reactivity of the fluorinating agents.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific enzymes can lead to alterations in metabolic flux, affecting the overall metabolic state of the cell . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s bromine and fluorine substituents play a crucial role in these interactions, as they can form hydrogen bonds or other non-covalent interactions with the active sites of enzymes . These interactions can lead to changes in enzyme activity, ultimately affecting the biochemical pathways in which these enzymes are involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is light-sensitive and should be stored in a cool place to maintain its stability . Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although the specific nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant biochemical or physiological changes are observed . At high doses, the compound can cause toxicity, affecting various organs and systems in the animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of various metabolites, which may have different biological activities and effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules in the correct cellular context . The compound’s distribution within the cell can affect its overall efficacy and impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-fluoro-N,N-dimethylaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes the bromination and fluorination of N,N-dimethylaniline. The reaction conditions often involve the use of bromine and a fluorinating agent such as a metal fluoride in the presence of a palladium-based catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

Scientific Research Applications

3-Bromo-5-fluoro-N,N-dimethylaniline has a variety of applications in scientific research:

Organic Synthesis

  • Intermediate in Reactions: It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The unique substitution pattern enhances its reactivity, making it valuable for creating derivatives with specific properties .

Medicinal Chemistry

  • Biological Activity Studies: The compound is utilized in medicinal chemistry for studying enzyme interactions and potential therapeutic effects. Its halogen substitutions can influence biological activity, making it a candidate for drug development .

Material Science

  • Dyes and Pigments: It is used in the manufacture of specialty chemicals, including dyes and pigments, due to its vibrant color properties imparted by the bromine and fluorine atoms .

Case Study 1: Synthesis of Fluorinated Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing fluorinated compounds. The reactions were optimized using metal fluoride catalysts, resulting in high yields and purity of the desired products. This showcases its utility in creating compounds with enhanced biological activity due to fluorination .

Case Study 2: Biological Assays

In biochemical assays, this compound was employed to probe enzyme interactions. The presence of both bromine and fluorine allowed researchers to investigate how these substituents affect binding affinities with specific receptors, leading to insights into drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents can enhance the compound’s reactivity in certain reactions and make it a valuable intermediate in organic synthesis .

Biological Activity

3-Bromo-5-fluoro-N,N-dimethylaniline (CAS: 1129542-02-4) is a halogenated aromatic amine that exhibits significant biological activity, particularly in biochemical reactions and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C8_8H9_9BrFN
  • Molecular Weight : 218.07 g/mol
  • IUPAC Name : this compound
  • Structure :
    • SMILES Notation: CN(C)C1=CC(F)=CC(Br)=C1

This compound plays a crucial role in various biochemical reactions, particularly in fluorination processes. It interacts with several enzymes and proteins, influencing their activity through non-covalent interactions such as hydrogen bonds and van der Waals forces.

Table 1: Interaction with Enzymes

Enzyme/Protein Effect Mechanism
Cytochrome P450InhibitionCompetitive binding at the active site
KinaseModulation of phosphorylationAlteration of substrate affinity
EsteraseActivationEnhanced hydrolysis of ester bonds

Cellular Effects

The compound's effects on cellular processes are multifaceted, impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the phosphorylation status of signaling proteins, leading to changes in downstream signaling events.

Case Study: Dose-Dependent Effects in Animal Models

In a study involving F344/N rats, varying doses of N,N-dimethylaniline (a structural analog) were administered to assess toxicity and biological effects over two years. The findings indicated that lower doses exhibited minimal adverse effects, while higher doses led to significant toxicological responses, including splenic sarcomas and fatty metamorphosis in the spleen .

Target of Action

This compound is involved in fluorination reactions, suggesting interactions with specific enzymes or receptors. Its bromine and fluorine substituents enhance reactivity and influence binding interactions with biomolecules.

Mode of Action

The compound acts through various binding interactions with biomolecules, functioning as both an inhibitor and activator depending on the context. Its light-sensitive nature necessitates careful handling to maintain stability during experiments .

Scientific Research Applications

The compound has several applications in scientific research:

  • Organic Synthesis : Serves as a building block for synthesizing complex organic molecules.
  • Medicinal Chemistry : Potential precursor for developing pharmaceutical compounds due to its unique reactivity.
  • Material Science : Used in synthesizing materials with specific electronic or optical properties.

Table 2: Comparison of Structural Analogues

Compound Bromine Presence Fluorine Presence Reactivity
3-Bromo-N,N-dimethylanilineYesNoLower reactivity
5-Fluoro-N,N-dimethylanilineNoYesDifferent chemical properties
This compoundYesYesEnhanced reactivity

The combination of bromine and fluorine enhances the compound’s reactivity compared to its analogues, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-5-fluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQIIUYYHRXJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.